Enhanced Hydrogen-Bond Donor Capacity vs. Simple Thiophene-3-carboxamide Analogs
The target compound contains a secondary hydroxyl group on the phenylpropyl side chain, increasing the total hydrogen-bond donor (HBD) count to 2, compared to 1 HBD for unsubstituted thiophene-3-carboxamide or N-alkyl derivatives such as N-methylthiophene-3-carboxamide [1]. This additional HBD enhances aqueous solubility and modulates target interactions, as shown in systematic SAR studies of influenza polymerase inhibitors where compounds with HBD-rich side chains exhibited improved ligand efficiency [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (hydroxyl + amide NH) |
| Comparator Or Baseline | Thiophene-3-carboxamide (1 HBD); N-methylthiophene-3-carboxamide (1 HBD) |
| Quantified Difference | 2-fold higher HBD count |
| Conditions | Predicted from chemical structure; verified by experimental solubility trends in analogous series [2]. |
Why This Matters
Higher HBD count often correlates with better aqueous solubility and the ability to engage in key hydrogen bonds with biological targets, which can be decisive for hit-to-lead selection.
- [1] PubChem. Thiophene-3-carboxamide – Compound Summary. View Source
- [2] Lepri, S.; et al. J. Med. Chem. 2014, 57 (10), 4337–4350. View Source
